Cas no 74892-97-0 (Cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate))

Cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) structure
74892-97-0 structure
Product Name:Cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate)
CAS No:74892-97-0
MF:C47H74O2
MW:671.08927488327
CID:557274
PubChem ID:53477889
Update Time:2025-09-20

Cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) Chemical and Physical Properties

Names and Identifiers

    • Cholest-5-en-3-ol (3b)-,3-[(5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-eicosapentaenoate]
    • [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
    • Cholest-5-en-3-ol (3b)-, (all-Z)-5,8,11,14,17-eicosapentaenoate
    • Cholest-5-en-3-ol(3b)-, (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-eicosapentaenoate(9CI)
    • Cholesteryl5,8,11,14,17-eicosapentaenoate
    • CE(20:5(5Z,8Z,11Z,14Z,17Z)
    • cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate)
    • CE(20:5)
    • 20:5 Cholesterol ester
    • 20:5 Cholesteryl ester
    • LMST01020015
    • CE 20:5
    • CE(20:5(
    • CE(20:5(5Z,8Z,11Z,14Z,17Z))
    • Q27158230
    • 22XP3DB54Q
    • Cholest-5-en-3-ol (3beta)-, (all-Z)-5,8,11,14,17-eicosapentaenoate
    • DTXSID901267959
    • AKOS040732778
    • cholest-5-en-3beta-yl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate)
    • Cholest-5-en-3-ol (3beta)-, (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-eicosapentaenoate
    • (5Z,8Z,11Z,14Z,17Z-eicosapentaenoyl)-cholesterol
    • Cholest-5-en-3-ol (3beta)-, 3-[(5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-eicosapentaenoate]
    • HY-113463
    • 74892-97-0
    • CHEBI:84969
    • CS-0059647
    • Cholesteryl 5,8,11,14,17-eicosapentaenoate
    • Cholesteryl eicosapentaenoate
    • Cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate)
    • Inchi: 1S/C47H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h8-9,11-12,14-15,17-18,20-21,28,37-38,40-44H,7,10,13,16,19,22-27,29-36H2,1-6H3/b9-8-,12-11-,15-14-,18-17-,21-20-/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1
    • InChI Key: XZFUGMCJZFRBKF-BDJFIEMMSA-N
    • SMILES: O(C(CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)=O)[C@H]1CC[C@@]2(C)C(C1)=CC[C@@H]1[C@@H]2CC[C@]2(C)[C@@H]([C@H](C)CCCC(C)C)CC[C@H]21

Computed Properties

  • Exact Mass: 670.56888160g/mol
  • Monoisotopic Mass: 670.56888160g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 49
  • Rotatable Bond Count: 20
  • Complexity: 1180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 5
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3
  • XLogP3: 14.9

Cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) Pricemore >>

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